{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
“{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic compound that contains a pyridine ring and a triazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is likely to be a derivative of 2-pyridineethanol .
Molecular Structure Analysis
The molecular structure of “{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol” is likely to be complex due to the presence of both pyridine and triazole rings . The pyridine ring is aromatic and planar, while the triazole ring is also planar but less aromatic . The exact molecular structure would require more specific information or computational modeling to determine .Scientific Research Applications
- Pyridine-triazole derivatives have shown potential as antitumor agents, antimicrobial compounds, and anti-inflammatory drugs . Researchers explore their structure-activity relationships to design novel pharmaceuticals.
- Quantum science relies on precise control of molecular systems. Pyridine-triazole compounds could play a role in quantum information processing, quantum cryptography, and quantum sensing .
Medicinal Chemistry and Drug Development
Quantum Science and Technology
Mechanism of Action
Target of Action
Many compounds containing a pyridine moiety are known to interact with various biological targets. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. For instance, 2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides in palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
[1-(2-pyridin-2-ylethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h1-3,5,7,15H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRZBTYJOFSCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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